molecular formula C26H21N3O6S B3014005 (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 888467-11-6

(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B3014005
CAS RN: 888467-11-6
M. Wt: 503.53
InChI Key: GUILHSHSSSYMIT-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including an acrylamido group, a benzo[d][1,3]dioxol-5-yl group, and a dihydrothieno[3,4-d]pyridazine ring. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the acrylamido group could participate in addition reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be predicted based on the functional groups present .

Scientific Research Applications

Drug Design and Development

The presence of a benzo[d][1,3]dioxol-5-yl group suggests that this compound could be explored for its pharmacological properties. This moiety is found in several bioactive molecules with diverse therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities . The compound’s complex structure also indicates potential for interaction with various biological targets, making it a candidate for drug discovery programs.

Synthetic Chemistry Research

The compound’s intricate structure, featuring a thieno[3,4-d]pyridazine ring, could be of interest in synthetic chemistry research. It could serve as a scaffold for the synthesis of new compounds or as a model to study complex reactions and mechanisms .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(3-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O6S/c1-3-33-26(32)23-18-13-36-24(22(18)25(31)29(28-23)17-6-4-5-15(2)11-17)27-21(30)10-8-16-7-9-19-20(12-16)35-14-34-19/h4-13H,3,14H2,1-2H3,(H,27,30)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUILHSHSSSYMIT-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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